molecular formula C13H20Cl2N4S B2485159 2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride CAS No. 1794736-26-7

2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride

Cat. No.: B2485159
CAS No.: 1794736-26-7
M. Wt: 335.29
InChI Key: RMFAQGNJVBEHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride is a useful research compound. Its molecular formula is C13H20Cl2N4S and its molecular weight is 335.29. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

A variety of chemical syntheses and derivative formations of compounds related to 2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride have been explored. For instance, Zborovskii et al. (2011) studied the cyclization of similar compounds, leading to the formation of hydrohalides and diones, which are significant in chemical research (Zborovskii et al., 2011). Additionally, Patel et al. (2012) reported the synthesis of novel compounds based on various substituted piperazines and piperidines, which showcased potential as antimicrobial agents (Patel et al., 2012).

Biological and Pharmacological Activities

Several studies have focused on the biological and pharmacological activities of derivatives of this compound. Anisetti and Reddy (2012) synthesized analogs showing significant biological activity against standard strains, emphasizing the potential of these compounds in medical research (Anisetti & Reddy, 2012). Moreover, Sharma et al. (2014) evaluated the antibacterial, antifungal, and anticancer activities of novel derivatives, highlighting their potential in cancer research (Sharma et al., 2014).

Synthesis Processes and Methodologies

Research has also been conducted on the synthesis processes and methodologies involving compounds structurally related to this compound. For example, Ramesh et al. (2006) described an improved process for preparing important intermediates in the production of anti-hypertensive drugs, demonstrating the compound’s relevance in the synthesis of pharmaceuticals (Ramesh et al., 2006).

Antimicrobial and Antifungal Applications

Research into the antimicrobial and antifungal applications of derivatives of this compound has been a focus area. Patel et al. (2009) and Al-Masoudi et al. (2007) explored the synthesis of new derivatives and evaluated their antimicrobial activities, contributing to the development of new antimicrobial agents (Patel et al., 2009), (Al-Masoudi et al., 2007).

Antiprotozoal Activity

Pérez‐Villanueva et al. (2013) investigated novel derivatives for their antiprotozoal activity, offering insights into potential therapeutic applications against protozoan infections (Pérez‐Villanueva et al., 2013).

Anticancer Research

Turov (2020) conducted a study on the anticancer activity of polyfunctional substituted 1,3-thiazoles with piperazine substituents, demonstrating the relevance of such compounds in cancer research (Turov, 2020).

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on increasing the biological activity of these derivatives and exploring their potential applications in drug discovery and development .

Properties

IUPAC Name

2-(2-piperazin-1-ylethylsulfanyl)-1H-benzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4S.2ClH/c1-2-4-12-11(3-1)15-13(16-12)18-10-9-17-7-5-14-6-8-17;;/h1-4,14H,5-10H2,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFAQGNJVBEHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCSC2=NC3=CC=CC=C3N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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